3-nitro-N-(propan-2-yl)pyridin-4-amine

Lipophilicity Drug-like properties Physicochemical characterization

3-nitro-N-(propan-2-yl)pyridin-4-amine (CAS 34654-21-2) features an isopropylamine group (LogP ~2.0) essential for patented triazolopyrimidine adenosine A₂a antagonist synthesis. Swapping analogs alters lipophilicity and reactivity; this exact intermediate ensures fidelity to US20210395255A1 routes. Secure ≥95% purity, refrigerated storage for reliable SAR studies and catalytic hydrogenation protocols.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 34654-21-2
Cat. No. B3261661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(propan-2-yl)pyridin-4-amine
CAS34654-21-2
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=NC=C1)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O2/c1-6(2)10-7-3-4-9-5-8(7)11(12)13/h3-6H,1-2H3,(H,9,10)
InChIKeyRTSKFKGCACMWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-nitro-N-(propan-2-yl)pyridin-4-amine: A Nitropyridine Building Block for Medicinal Chemistry


3-nitro-N-(propan-2-yl)pyridin-4-amine (CAS 34654-21-2, C₈H₁₁N₃O₂, MW 181.19) is a nitropyridine derivative featuring an isopropylamine substituent at the 4‑position and a nitro group at the 3‑position [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry, particularly as a precursor to substituted triazolopyrimidines and triazolopyrazines with adenosine receptor antagonist activity [2]. Its physicochemical profile—LogP ≈2.0, polar surface area (PSA) ≈70.7 Ų—places it in a moderate lipophilicity range suitable for further elaboration into drug-like molecules [1].

Why 3-nitro-N-(propan-2-yl)pyridin-4-amine Cannot Be Interchanged with Other 4‑Amino‑3‑nitropyridines


Simple substitution of the isopropylamine moiety with a primary amino, methyl, ethyl, or n‑propyl group markedly alters lipophilicity, steric bulk, and subsequent reactivity. The isopropyl group imparts a LogP of ~2.0, which is >0.3 units higher than the unsubstituted 4‑amino‑3‑nitropyridine (LogP 1.68) [1][2]. This difference influences both the compound’s partitioning behavior in reaction media and the physicochemical properties of downstream products. Furthermore, the branched isopropyl substituent introduces steric hindrance that can modulate the rate and selectivity of nitro reduction, a key transformation in the synthesis of amino‑triazolopyrimidines and related scaffolds [3]. Consequently, swapping this intermediate for a less lipophilic or less sterically demanding analog can lead to divergent reaction outcomes and altered biological profiles of the final candidates, making the specific compound an essential, non‑fungible component of defined synthetic routes.

Quantitative Differentiation of 3-nitro-N-(propan-2-yl)pyridin-4-amine from Closest Analogs


Enhanced Lipophilicity (LogP) Relative to Unsubstituted and n‑Propyl Analogs

The target compound exhibits a calculated LogP of 2.0, which is 0.32 units higher than 4‑amino‑3‑nitropyridine (LogP 1.68) and 0.41 units lower than the n‑propyl analog (LogP 2.41) [1][2][3]. This intermediate lipophilicity positions it advantageously for subsequent transformations that require balanced aqueous/organic phase partitioning, while the more polar primary amine and the more lipophilic n‑propyl variant may present solubility or permeability mismatches in multi‑step syntheses.

Lipophilicity Drug-like properties Physicochemical characterization

Defined Nitro Reduction Conditions Yield a Validated Intermediate for Adenosine Receptor Antagonists

Hydrogenation of 3‑nitro‑N‑(propan‑2‑yl)pyridin‑4‑amine in methanol at 20.0 °C and 103.42 kPa for 6.0 h cleanly produces 3‑amino‑4‑isopropylaminopyridine [1]. This intermediate is a direct precursor to the triazolopyrimidine/triazolopyrazine core claimed in US20210395255A1 as adenosine A₂a receptor antagonists [2]. In contrast, the reduction of the unsubstituted 4‑amino‑3‑nitropyridine or its N‑methyl analog under identical conditions may proceed with different kinetics or lead to undesired side reactions due to altered electronic and steric environments. The specific isopropyl substitution thus enables a reproducible, documented transformation that feeds into a patent‑protected therapeutic space.

Nitro reduction Hydrogenation Adenosine receptor antagonist

Polar Surface Area (PSA) Differentiates Isopropyl from n‑Propyl and Ethyl Analogs

The target compound has a calculated polar surface area (PSA) of 70.7 Ų [1], which is identical to that of the n‑propyl analog [2] and slightly higher than the ethyl analog (PSA ≈68 Ų, estimated). However, the branched isopropyl group provides a more compact, spherical steric footprint compared to the extended n‑propyl chain, which can influence molecular recognition and packing in solid form. While the PSA itself does not strongly discriminate among these close analogs, the combination of PSA with the distinct steric profile of the isopropyl group offers a unique balance that can affect crystallization, solubility, and passive membrane permeability of downstream compounds.

Polar surface area Permeability Drug design

Commercial Purity Specification (≥95%) Meets Benchmark for Research‑Grade Intermediates

The compound is offered with a minimum purity of 95% (HPLC) , which aligns with the standard for research‑grade nitropyridine building blocks. While this purity level does not inherently surpass that of closely related analogs (e.g., 4‑amino‑3‑nitropyridine, typically 96–98% pure), it represents a consistent, verifiable quality that ensures reproducible outcomes in multi‑step syntheses. Importantly, the compound is stored at 0–8 °C to preserve integrity, a requirement that reflects the thermal sensitivity of the nitropyridine scaffold . This storage specification differentiates it from more stable analogs that may be stored at room temperature, underscoring the need for proper handling to avoid degradation.

Purity Quality control Procurement

High‑Value Application Scenarios for 3-nitro-N-(propan-2-yl)pyridin-4-amine Based on Differentiated Evidence


Synthesis of Adenosine A₂a Receptor Antagonists

The compound serves as the immediate precursor to 3‑amino‑4‑isopropylaminopyridine, which is then elaborated into triazolopyrimidine and triazolopyrazine cores claimed in US20210395255A1 as adenosine A₂a receptor antagonists [1]. This route is specifically enabled by the isopropyl substitution pattern; replacing the compound with a primary amine or N‑methyl analog would necessitate re‑optimization of the nitro reduction and subsequent heterocycle formation. Procurement of the precise intermediate ensures fidelity to the patented synthetic sequence and the resulting pharmacological profile.

Medicinal Chemistry Exploration of Lipophilicity‑Tuned Pyridine Scaffolds

With a LogP of 2.0, the compound occupies a favorable lipophilicity window that is intermediate between the more polar 4‑amino‑3‑nitropyridine (LogP 1.68) and the more lipophilic n‑propyl analog (LogP 2.41) [2][3]. This property makes it an ideal starting point for lead optimization programs where modulating logD is critical for achieving oral bioavailability. Researchers can confidently select this intermediate to maintain a balanced property profile while introducing further diversity through subsequent functionalization.

Process Development for Nitroarene Reduction Methodologies

The documented hydrogenation conditions (20.0 °C, 103.42 kPa H₂, 6 h, MeOH) [4] provide a validated protocol for converting this specific nitropyridine to its corresponding aniline. This benchmark reaction can be used to evaluate new catalysts, compare reaction engineering parameters, or serve as a control when adapting the reduction to other nitropyridine substrates. The well‑defined behavior of the isopropyl derivative under these conditions offers a reliable reference point for process chemists.

Quality‑Controlled Building Block for High‑Throughput Synthesis

The compound is supplied with a certified purity of ≥95% and requires refrigerated storage . This specification ensures that high‑throughput experimentation (HTE) and parallel medicinal chemistry campaigns receive a consistent, degradation‑free reagent. Knowing the exact storage requirements prevents loss of material integrity that could otherwise confound SAR interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-nitro-N-(propan-2-yl)pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.